N-(3-(5-chloro-2-(2-methoxy-4-(4-methylpiperazin-1-yl)phenylamino)pyrimidin-4-yloxy)phenyl)acrylamide, more commonly known as WZ4002, is a novel irreversible pyrimidine-based epidermal growth factor receptor (EGFR) inhibitor. [, ] Initially developed as a potential treatment for non-small cell lung cancer (NSCLC) [, ], particularly in cases exhibiting the EGFR T790M resistance mutation [, , , , ], WZ4002 demonstrates high selectivity for mutant EGFR, including those harboring the T790M mutation, over wild-type EGFR. [, , , ] This selectivity makes it a promising therapeutic candidate, potentially mitigating the dose-limiting toxicities associated with less selective EGFR inhibitors. [, ]
The synthesis of WZ4002 has been achieved through various methods, primarily focusing on structure-based design to enhance selectivity and potency against specific mutant forms of the epidermal growth factor receptor. One notable synthesis method involves the use of anilines and pyrimidine derivatives, utilizing coupling reactions facilitated by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or tBuOLi (Lithium tert-butoxide) to form the desired anilinopyrimidine scaffold .
WZ4002 features a complex molecular structure characterized by its anilinopyrimidine core. The precise arrangement of atoms allows it to fit into the active site of the epidermal growth factor receptor, effectively blocking its activity.
The chemical reactivity of WZ4002 is largely dictated by its ability to form covalent bonds with cysteine residues in the kinase domain of the epidermal growth factor receptor. This irreversible binding is a critical aspect of its mechanism of action.
WZ4002 operates through a well-defined mechanism where it selectively binds to mutant forms of the epidermal growth factor receptor, inhibiting downstream signaling pathways that promote tumor growth and survival.
WZ4002 exhibits several notable physical and chemical properties that influence its pharmacological profile.
WZ4002 is primarily utilized in scientific research focused on cancer therapeutics, particularly for patients with non-small cell lung cancer harboring specific epidermal growth factor receptor mutations. Its development represents a significant advancement in targeted therapy, providing options for patients who develop resistance to first-line treatments.
Non-small cell lung cancer (NSCLC) driven by epidermal growth factor receptor (EGFR) mutations represents 10–30% of cases globally, with higher prevalence in Asian populations. Activating mutations in exons 18–21—notably exon 19 deletions (45%) and L858R substitutions (40%)—confer constitutive kinase activity, promoting tumorigenesis through hyperactivation of downstream pathways (PI3K-AKT, MAPK). These mutations create a "therapeutic window" by reducing ATP affinity, rendering tumors sensitive to competitive ATP inhibitors like EGFR tyrosine kinase inhibitors (TKIs) [1] [3] [4].
EGFR mutations destabilize the auto-inhibited conformation of the kinase domain, favoring asymmetric dimerization and ligand-independent signaling. Classical mutations (e.g., Del19, L858R) enhance kinase activity by 20–50-fold compared to wild-type EGFR. Atypical mutations (e.g., exon 20 insertions, G719X) exhibit weaker oncogenicity and intrinsic TKI resistance due to altered kinase pocket topology. Gatekeeper mutations like T790M in exon 20 restore ATP affinity to wild-type levels, diminishing drug efficacy by increasing the ATP-Km >5-fold. This mutation arises de novo in 5–79% of treatment-naïve tumors (detected via high-sensitivity assays) and underlies >50% of acquired resistance cases [1] [3] [6].
Table 1: Generational Evolution of EGFR TKIs
Generation | Examples | Core Scaffold | Mechanism | Key Limitations |
---|---|---|---|---|
First | Gefitinib, Erlotinib | Quinazoline | Reversible ATP competition | T790M resistance (≥50% of cases) |
Second | Afatinib, Neratinib | Quinazoline-derived | Irreversible Cys797 binding; pan-HER | Wild-type toxicity; low T790M efficacy |
Third | WZ4002, Osimertinib | Pyrimidine | Irreversible mutant-selective binding | Tertiary mutations (e.g., C797S) |
T790M functions as a "molecular gatekeeper":
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7